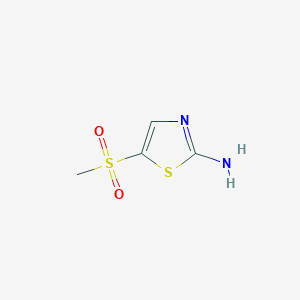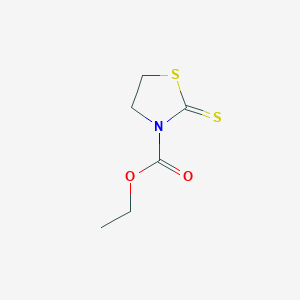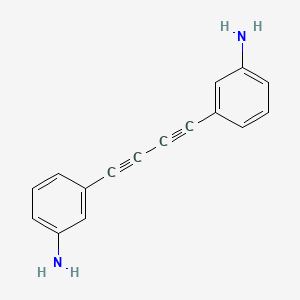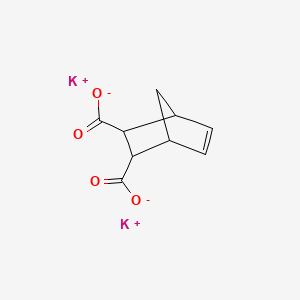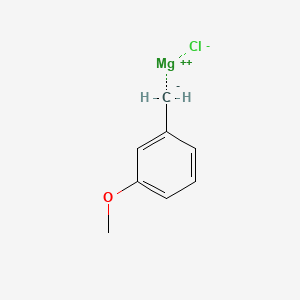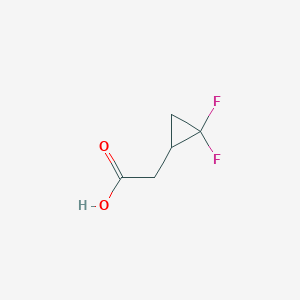
2-(2,2-Difluorocyclopropyl)acetic acid
Übersicht
Beschreibung
“2-(2,2-Difluorocyclopropyl)acetic acid” is a compound with the CAS Number: 123131-67-9 . It has a molecular weight of 136.1 and its IUPAC name is (2,2-difluorocyclopropyl)acetic acid . It is known for its reactive nature and has been studied extensively in various fields .
Molecular Structure Analysis
The molecular formula of “2-(2,2-Difluorocyclopropyl)acetic acid” is C5H6F2O2 . The InChI code is 1S/C5H6F2O2/c6-5(7)2-3(5)1-4(8)9/h3H,1-2H2,(H,8,9) .
Wissenschaftliche Forschungsanwendungen
Synthesis of Gem-Difluorocyclopropyl Ketones and 2-Fluorofurans Research by Xu and Chen (2003) explored the synthesis of gem-difluorocyclopropyl ketones and 2-fluorofurans through a [1+2] cycloaddition of difluorocarbene to α,β-unsaturated aromatic aldehydes and ketones. This process is significant for generating these fluorinated compounds, which can then be hydrolyzed under acidic conditions to yield either gem-difluorocyclopropyl ketones or 1-aryl-2-fluorofuran derivatives (Xu & Chen, 2003).
Mechanistic Probing through Solvolysis Reactions Battiste et al. (2003) reported the use of (2,2-difluorocyclopropyl)methyl systems as mechanistic probes in their study on solvolysis reactions. They examined the rate constants for acetolysis of these compounds and discussed the reactivities and regiochemistries of ring opening, contributing to a deeper understanding of these chemical processes (Battiste et al., 2003).
Cycloaddition Reactions and Synthesis of Fluorinated Piperidine Acetic Acids A study by Stanton et al. (2010) detailed the synthesis of difluoropiperidine acetic acids, showcasing their use as modulators in gamma-secretase. This synthesis process utilized a unique beta-difluorination with Selectfluor, demonstrating the relevance of difluorocyclopropyl in creating medically significant compounds (Stanton et al., 2010).
Reagent Synthesis and Catalytic Trifluoromethylation The research by Eusterwiemann et al. (2012) involved the creation of methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA), acting as a source of difluorocarbene. This work demonstrates the applicability of difluorocyclopropyl derivatives in generating reagents for specific chemical reactions, such as catalytic trifluoromethylation (Eusterwiemann et al., 2012).
Bio-Oil Reforming for Hydrogen Generation Zhang et al. (2018) investigated the steam reforming of acetic acid, a major component of bio-oil, to understand the reaction behaviors of bio-oil in the reforming process. This research contributes to the broader application of carboxylic acids, including 2-(2,2-difluorocyclopropyl)acetic acid, in sustainable energy production (Zhang et al., 2018).
Safety And Hazards
The safety information for “2-(2,2-Difluorocyclopropyl)acetic acid” includes the following hazard statements: H302-H314 . The precautionary statements include P261-P280-P305+P351+P338-P310 . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .
Eigenschaften
IUPAC Name |
2-(2,2-difluorocyclopropyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O2/c6-5(7)2-3(5)1-4(8)9/h3H,1-2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRBTSNTUSHGFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560585 | |
| Record name | (2,2-Difluorocyclopropyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Difluorocyclopropyl)acetic acid | |
CAS RN |
123131-67-9 | |
| Record name | (2,2-Difluorocyclopropyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,4-Dioxaspiro[4.5]decan-8-amine](/img/structure/B1591035.png)



